molecular formula C11H15BrClO3PS B585469 Profenofos-d7 CAS No. 1346603-72-2

Profenofos-d7

Cat. No. B585469
CAS RN: 1346603-72-2
M. Wt: 380.668
InChI Key: QYMMJNLHFKGANY-UWKUYXMGSA-N
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Description

Profenofos-d7 is a fascinating chemical compound widely used in scientific research. It exhibits exceptional properties that enable scientists to investigate various phenomena. Its versatile nature allows for exploration in diverse fields, contributing to groundbreaking discoveries. The molecular formula of Profenofos-d7 is C11 D7 H8 Br Cl O3 P S .


Synthesis Analysis

A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The instrument employed for quantitation was spectrophotometry .


Molecular Structure Analysis

The molecular structure of Profenofos-d7 is represented by the formula C11 D7 H8 Br Cl O3 P S . It is a member of the organophosphate class of pesticides .


Chemical Reactions Analysis

Profenofos, an organophosphorus insecticide, was first evaluated by the JMPR in 1990 and has been reviewed for residue in 1992, 1994, and 1995 . It was listed for periodic re-evaluation for residue evaluation at the 39th Session of the CCPR by the 2008 JMPR .


Physical And Chemical Properties Analysis

Profenofos is a liquid with a pale yellow to amber color and a garlic-like odor . It was first registered in the United States in 1982 .

Scientific Research Applications

Inhibition of Photodegradation

Profenofos is a detectable insecticide in the environment with strong toxicity to non-targeted organisms. Photodegradation is a main transformation of profenofos in the environment . A study found that Myricetin, a flavonoid that strongly scavenges free radicals, can inhibit the photodegradation of profenofos . The half-lives (T 1/2) of profenofos were 1.7–7.0 and 90 h under artificial light and sunlight. The photolysis rate of profenofos decreased by 1.87–4.72 and 7.62 times with the addition of 20 ratios of myricetin .

Impact on Aquatic Organisms

Profenofos (PFF) is an organophosphorus pesticide frequently detected in surface waters, soil habitats, and even biota . Some studies have demonstrated the potential risks of PFF to aquatic organisms . However, most of these studies were focused on its acute rather than chronic impacts, and the subjects are usually large vertebrates . A study treated D. magna (<24 h) with PFF at doses of 0, 0.07, 0.28, and 1.12 mg/L for 21 days to study its long-term toxic impacts . Exposure to PFF largely decreased the survival rate and inhibited the growth and reproduction of D. magna .

Use as an Insecticide and Acaricide

Profenofos, an organophosphate group of non-systematic insecticides and acaricides, is used to combat aphids, cotton bollworms, tobacco budworms, beet armyworms, spider mites, and lygus bugs . Profenofos was inducted into the system as a replacement for chlorpyrifos due to its lower toxicity and half-life .

Mechanism of Action

Like other organophosphates, the profenofos mechanism of action is via the inhibition of the acetylcholinesterase enzyme . Although it is used in the form of a racemate, the S (-) isomer is a more potent inhibitor .

Safety and Hazards

Profenofos is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Profenofos-d7 can be achieved by introducing seven deuterium atoms into the Profenofos molecule.", "Starting Materials": [ "Profenofos", "Deuterium oxide", "Sodium borodeuteride", "Deuterium gas" ], "Reaction": [ "Profenofos is reacted with deuterium oxide in the presence of a catalyst to introduce six deuterium atoms into the molecule.", "The resulting compound is then reacted with sodium borodeuteride to replace one of the remaining hydrogen atoms with a deuterium atom.", "Finally, the compound is exposed to deuterium gas to replace the remaining hydrogen atom with a deuterium atom, resulting in the final product, Profenofos-d7." ] }

CAS RN

1346603-72-2

Product Name

Profenofos-d7

Molecular Formula

C11H15BrClO3PS

Molecular Weight

380.668

IUPAC Name

4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2

InChI Key

QYMMJNLHFKGANY-UWKUYXMGSA-N

SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

synonyms

Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7;  Calofos-d7;  Carina-d7;  Curacron-d7;  Ictacron-d7;  O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7;  Prowess-d7;  Selecron-d7;  Tambo-d7;  Polyc

Origin of Product

United States

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